

Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzoylbenzoic Acid

Cat. No.: B160740

[Get Quote](#)

Introduction

2-Benzoylbenzoic acid, also known by the synonyms o-benzoylbenzoic acid and 2-carboxybenzophenone, is a valuable organic intermediate with the molecular formula $C_{14}H_{10}O_3$.^[1] It serves as a crucial precursor in the synthesis of various commercial products, most notably anthraquinone dyes and their derivatives.^{[1][2]} Additionally, it finds applications in the manufacturing of pharmaceuticals, high-performance polymers, and as a photoinitiator in UV-cured coatings.^[2]

The primary and most established industrial method for synthesizing **2-benzoylbenzoic acid** is the Friedel-Crafts acylation of benzene with phthalic anhydride.^{[2][3]} This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride ($AlCl_3$).^{[2][3]} The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring.^[4] A key consideration in this synthesis is that the aluminum chloride catalyst forms a stable complex with the ketone product, necessitating the use of stoichiometric quantities of the catalyst rather than catalytic amounts.^[5] The reaction is completed by an aqueous workup to hydrolyze the complex and liberate the final product.^{[3][5]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters from representative laboratory-scale protocols for the synthesis of **2-benzoylbenzoic acid**.

Parameter	Protocol 1	Protocol 2
Reactants		
Phthalic Anhydride	15 g	5 g
Benzene (thiophene-free)	75 mL	25 mL
Anhydrous Aluminum Chloride	30 g	10 g
Reaction Conditions		
Initial Temperature	Cooled in an ice bath	Not specified
Reaction Temperature	Gentle warming, then reflux	Water bath heating
Reaction Time	0.5 hours (after reflux starts)	1 hour
Work-up & Purification		
Hydrolysis	Ice, water, and concentrated HCl	Water and concentrated HCl
Purification Steps	Steam distillation, dissolution in Na ₂ CO ₃ , precipitation with HCl, recrystallization from benzene/ligroin	Dissolution in Na ₂ CO ₃ , decolorization with activated carbon, precipitation with HCl
Product Information		
Theoretical Yield	~23 g	8.24 g
Actual Yield	17-20 g	High
Percent Yield	74-88%	Not specified
Melting Point (Anhydrous)	127-128 °C	Not specified
Melting Point (Monohydrate)	94.5 °C	95 °C

Data compiled from PrepChem.com and Guidechem.[\[1\]](#)[\[6\]](#)

Experimental Protocol

This protocol details a standard laboratory procedure for the Friedel-Crafts synthesis of **2-benzoylbenzoic acid**.

1. Materials and Reagents:

- Phthalic Anhydride (15 g)
- Thiophene-free Benzene (75 mL)
- Anhydrous Aluminum Chloride (30 g)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Activated Charcoal
- Ligroin (Petroleum Ether)

2. Equipment:

- 500 mL round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Ice bath
- Gas trap (e.g., suction flask with water)
- Separatory funnel
- Steam distillation apparatus
- Suction filtration apparatus (Büchner funnel and flask)

- Beakers and Erlenmeyer flasks

3. Reaction Setup and Procedure:

- **Reactant Charging:** Place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene into a 500 mL round-bottom flask.^[6] Equip the flask with a reflux condenser.
- **Cooling and Catalyst Addition:** Cool the flask in an ice bath until the benzene begins to crystallize.^[6] Carefully add 30 g of anhydrous aluminum chloride in portions. Connect the top of the condenser to a gas trap to absorb the hydrogen chloride (HCl) gas that will be evolved.^[6]
- **Reaction Initiation:** Shake the flask well. The reaction may start spontaneously. If not, warm it gently with your hand or a warm water bath.^[6] Be prepared to immerse the flask back into the ice bath if the reaction becomes too vigorous, as indicated by rapid boiling or a strong evolution of HCl gas.^[6]
- **Reflux:** Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle.^[6] Continue to reflux for approximately 30 minutes with occasional stirring. During this time, the aluminum chloride should dissolve, and then a colorless addition product will suddenly separate.^[6]

4. Work-up and Product Isolation:

- **Hydrolysis of Complex:** After the reflux period, cool the flask thoroughly in an ice bath.^[6] Cautiously decompose the aluminum-ketone complex by adding small pieces of ice one at a time, shaking well after each addition.^[6] Once the reaction with ice subsides (after about 100 mL has been added), add 20 mL of concentrated hydrochloric acid.^[6]
- **Removal of Excess Benzene:** Remove the excess benzene from the reaction mixture using steam distillation.^[6] The **2-benzoylbenzoic acid** will remain in the distillation flask as an oil or a partial solid.^[6]
- **Initial Purification:** Cool the flask in ice and decant the aqueous layer containing aluminum salts. Wash the oily residue once with water.^[6]

- **Base Extraction:** To remove aluminum traces, dissolve the crude product in approximately 75 mL of 10% sodium carbonate solution by heating with steam.^[6] Cool the resulting solution of the sodium salt in an ice bath, add 1 g of activated charcoal for decolorization, stir, and filter by suction.^[6]
- **Precipitation:** Transfer the filtrate to a beaker and cool it in an ice bath. Precipitate the product by cautiously adding hydrochloric acid while stirring. The **2-benzoylbenzoic acid** may initially separate as an oil but will solidify upon stirring and cooling.^[6] This solid is primarily the monohydrate, which has a melting point of around 95°C.^{[1][6]}

5. Final Purification (Recrystallization):

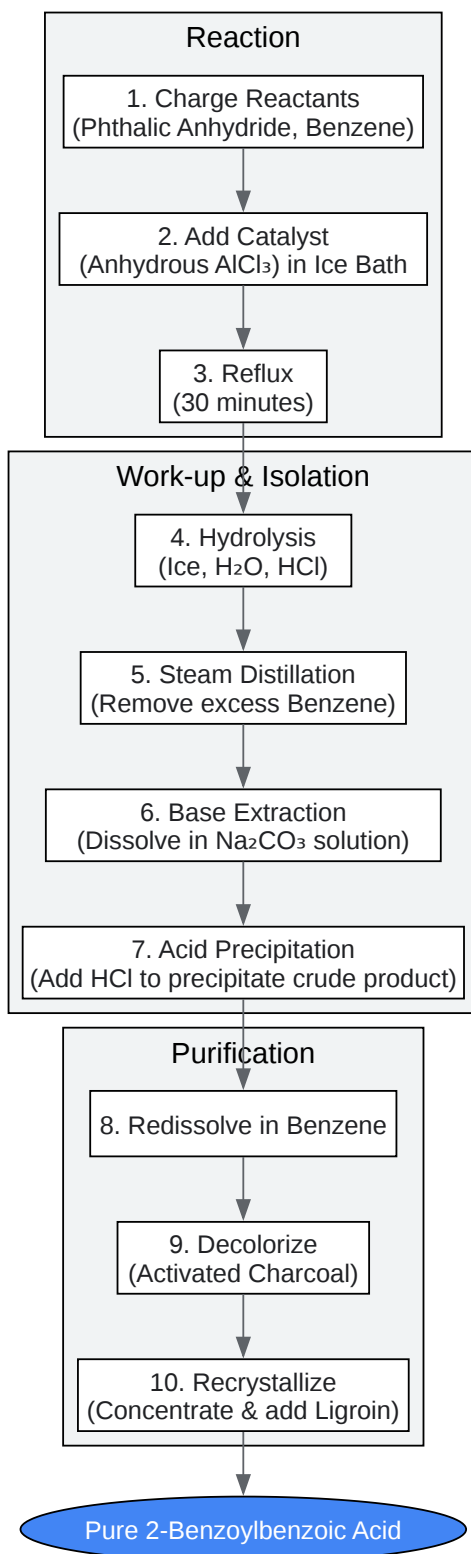
- **Dehydration and Dissolution:** Transfer the moist monohydrate precipitate to a flask and add 125 mL of benzene. Heat the mixture to dissolve the acid. The benzene will form an azeotrope with the water, effectively drying the product.^[6]
- **Separation and Drying:** Transfer the hot benzene solution to a separatory funnel and remove the lower aqueous layer.^[6]
- **Recrystallization:** Place the benzene solution in a dry flask, add 2-3 g of activated charcoal, boil for a few minutes, and filter hot.^[6] Concentrate the filtrate to a volume of 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, which will initiate crystallization.^[6]
- **Collection:** Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.^[6] Collect the colorless crystals by suction filtration and dry them. The expected yield of anhydrous **2-benzoylbenzoic acid** is 17-20 grams (74-88%).^[6]

6. Characterization:

- **Melting Point:** The melting point of the pure, anhydrous **2-benzoylbenzoic acid** should be in the range of 127-128°C.^[6]
- **Appearance:** The final product should be colorless, well-formed crystals.^[6]

Visualized Workflow

Workflow for the Synthesis of 2-Benzoylbenzoic Acid

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Friedel-Crafts synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]
- 4. Question Provide the complete reaction mechanism, with all intermediate.. [askfilo.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160740#protocol-for-friedel-crafts-synthesis-of-2-benzoylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com